molecular formula C11H11ClN2OS B1481413 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 2090399-22-5

2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No. B1481413
CAS RN: 2090399-22-5
M. Wt: 254.74 g/mol
InChI Key: CJVXRYVGHXBTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains an imidazo[2,1-c][1,4]oxazine ring, which is a heterocyclic compound containing nitrogen and oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown significant interest in the synthesis of imidazo[2,1-c][1,4]oxazine derivatives due to their potential applications. For instance, Demchenko et al. (2003) established the synthesis of 1,3-diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides through the condensation of certain compounds, which was confirmed via 1H NMR spectroscopy and X-ray diffraction. This methodology offers a foundational approach for creating structurally related compounds with potential utility in various scientific applications (Demchenko et al., 2003).

Pharmacological Potential

The structurally related nitroimidazoles have been extensively explored for their antitubercular properties, as highlighted by Kim et al. (2009). The study discusses the significance of substitutions on the imidazo[2,1-c][1,4]oxazine framework for enhancing bactericidal activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antitubercular agents (Kim et al., 2009).

Novel Heterocyclic Systems

The creation of novel heterocyclic systems incorporating the imidazo[2,1-c][1,4]oxazine scaffold is another area of interest. For example, Nagarapu et al. (2000) described the synthesis of new heterocyclic systems with potential antimicrobial effects, expanding the utility of these compounds in the development of new therapeutic agents (Nagarapu & Ravirala, 2000).

Antimicrobial Activity

The investigation into the antimicrobial properties of imidazo[2,1-c][1,4]oxazine derivatives and related compounds has also been significant. Sawant et al. (2013) synthesized a series of imidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives, demonstrating their antimicrobial efficacy. This suggests a promising avenue for the development of new antimicrobial agents based on this chemical framework (Sawant, 2013).

Mechanism of Action

properties

IUPAC Name

2-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-3-9-4-14-5-10(8-1-2-16-7-8)15-6-11(14)13-9/h1-2,4,7,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVXRYVGHXBTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 3
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 6
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.